molecular formula C10H10FN3 B1276455 1-(3-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 957480-06-7

1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Cat. No. B1276455
M. Wt: 191.2 g/mol
InChI Key: XOPASDJNVTZHCV-UHFFFAOYSA-N
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Description

The compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of the 3-fluorobenzyl group suggests potential interactions with biological systems, possibly influencing its chemical properties and biological activity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involves the formation of pyrazol-5-amine benzamides, which are then screened for antimicrobial activity . This suggests that similar synthetic routes could be adapted for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, with modifications to incorporate the 3-fluorobenzyl moiety.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical reactivity and biological activity. For example, the study of two isomeric reaction products of a related compound shows that the molecules are linked into complex sheets or chains by hydrogen bonds, which could be a significant factor in the compound's properties . This implies that the molecular structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, particularly the position of the fluorine atom, could influence its hydrogen bonding capabilities and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be diverse. The synthesis of 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, for example, includes steps such as reductive amination, amide hydrolysis, and N-alkylation . These reactions are indicative of the types of chemical transformations that pyrazole derivatives can undergo, which may also be applicable to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, particularly in the context of functionalizing the molecule or modifying its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . This highlights the potential for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine to be synthesized under mild conditions, which could be beneficial for preserving its structural integrity and optimizing yield. The presence of the fluorine atom in the compound is likely to affect its lipophilicity, boiling point, and potential for forming hydrogen bonds, which are important factors in drug design and development.

Scientific Research Applications

Antibacterial Research

  • Kilogram-Scale Synthesis for Antibacterial Applications : A novel oxazolidinone antibacterial candidate, involving an intermediate similar to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, was developed through a concise and environmentally benign process. This process highlights the compound's potential in large-scale antibacterial applications (Yang et al., 2014).

Organic Light-Emitting Diodes (OLED)

  • Use in Organic Light-Emitting Diodes : Substituted 1H-pyrazolo[3,4-b]quinolines, which can be synthesized from compounds similar to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, have been found to be useful in the development of OLEDs. These compounds' high-fluorescence intensity makes them ideal as emitters in OLEDs (Szlachcic et al., 2017).

GPR39 Agonists in Pharmacology

  • Pharmacological Applications as GPR39 Agonists : Research has identified certain kinase inhibitors structurally related to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine as novel GPR39 agonists. These findings have implications in expanding the list of potential kinase off-targets to include understudied G protein-coupled receptors (Sato et al., 2016).

Structural Chemistry

  • In Structural Chemistry Studies : The compound's structure, featuring a pyrazole ring, has been studied for its molecular conformation and intermolecular interactions. Such studies are essential for understanding the compound's chemical properties and potential applications (Abdel-Wahab et al., 2013).

Antimicrobial Applications

  • Development of Antimicrobial Agents : Novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, structurally related to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, have been synthesized and found to possess potent antimicrobial activities (Raju et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug or a biological active compound, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any associated side effects .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPASDJNVTZHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424339
Record name 1-(3-fluorobenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-fluorobenzyl)-1H-pyrazol-3-amine

CAS RN

957480-06-7
Record name 1-(3-fluorobenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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